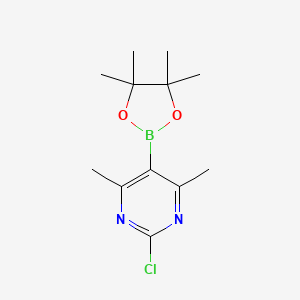

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: is a heterocyclic compound that contains both chlorine and boron atoms within its structure

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BClN2O2/c1-7-9(8(2)16-10(14)15-7)13-17-11(3,4)12(5,6)18-13/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQGIROAUGEUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-Chloro-4,6-dimethylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst and requires the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The boron moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Substituted Pyrimidines: Formed through nucleophilic substitution.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids and Boranes: Formed through oxidation and reduction, respectively.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Potential use in the synthesis of biologically active compounds.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science: Used in the development of new materials with unique properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on the type of reaction it undergoes. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Comparison with Similar Compounds

2-Chloro-4,6-dimethylpyrimidine: Lacks the boron moiety, limiting its use in coupling reactions.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrimidine ring, limiting its use in heterocyclic chemistry.

Uniqueness: The presence of both chlorine and boron atoms in 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it a versatile compound capable of participating in a wide range of chemical reactions. This dual functionality is not commonly found in similar compounds, making it unique and valuable in synthetic chemistry.

Biological Activity

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 1003845-08-6) is a synthetic compound characterized by a pyrimidine ring substituted with a chloro group and a dioxaborolane moiety. This unique structure suggests potential biological activity that warrants detailed investigation.

- Molecular Formula : C12H18BClN2O2

- Molecular Weight : 268.55 g/mol

- IUPAC Name : this compound

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds have demonstrated significant biological properties. The presence of the dioxaborolane group may enhance bioactivity through mechanisms involving boron chemistry.

Potential Biological Activities:

- Antibacterial and Antifungal Properties : Compounds with similar structures have shown antibacterial and antifungal activities. For instance, pyrimidine derivatives are known to exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .

- Kinase Inhibition : The structural characteristics of 2-chloro-pyrimidines often allow them to act as kinase inhibitors. These inhibitors can play a crucial role in cancer therapy by targeting dysregulated kinases involved in tumor growth .

- Reactivity with Biological Molecules : The compound can react with various nucleophiles (e.g., amines), potentially leading to the formation of new biologically active pyrimidine derivatives .

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | 402960-38-7 | 0.92 |

| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1052686-67-5 | 0.91 |

| 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 1003845-08-6 | 0.88 |

Case Studies and Research Findings

Research has indicated that pyrimidine derivatives are significant in drug discovery due to their diverse pharmacological properties:

- Anticancer Activity : A study highlighted that pyrimidines can inhibit various kinases involved in cancer progression. For example, certain pyrimidine-based compounds have been shown to effectively inhibit BCR-ABL kinase activity in chronic myeloid leukemia (CML) models .

- Antimicrobial Effects : Recent investigations into related compounds revealed promising results against resistant bacterial strains. For instance, a compound structurally related to pyrimidines exhibited an MIC (Minimum Inhibitory Concentration) of 0.5–1.0 μg/mL against drug-resistant Mycobacterium strains .

- Pharmacokinetic Properties : Understanding the pharmacokinetics of similar compounds is essential for assessing their therapeutic potential. Studies have shown favorable absorption and distribution profiles for certain pyrimidine derivatives .

Q & A

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% | Excess increases cost; insufficient reduces conversion |

| Reaction Time | 12–24 hrs | Shorter durations risk incomplete coupling |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Removes unreacted boronate esters |

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (240.49 g/mol) with <2 ppm error .

- HPLC-PDA : Purity assessment (≥98%) using C18 columns and acetonitrile/water gradients .

Advanced Question: How does the steric and electronic environment of the pyrimidine ring influence the reactivity of the boronate ester in cross-coupling reactions?

Answer:

- Steric Effects : The 4,6-dimethyl groups hinder transmetallation in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

- Electronic Effects : The electron-withdrawing chlorine at position 2 polarizes the ring, accelerating oxidative addition but slowing reductive elimination. Computational studies (DFT) predict activation barriers 15–20% higher than non-chlorinated analogs .

- Mitigation Strategy : Use microwave-assisted heating (120°C, 30 min) to overcome kinetic limitations .

Advanced Question: How can researchers resolve contradictions in catalytic activity data reported for similar boronated pyrimidines?

Answer:

Contradictions often arise from:

- Impurity Profiles : Trace halides (e.g., Cl⁻) in solvents inhibit catalysts. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Structural Analog Confusion : Similar compounds (e.g., 5-fluoro-2-(dioxaborolan-2-yl)pyridine) may be misassigned. Cross-validate using CAS RN 1003845-08-6 and InChI Key VLAPDEKXZLRRKV .

- Reaction Scale Effects : Milligram-scale reactions may overestimate yields. Validate with gram-scale trials under identical conditions .

Advanced Question: What strategies stabilize this compound against hydrolytic degradation during long-term storage?

Answer:

- Moisture Control : Store at 2–8°C in sealed containers with molecular sieves (3Å) to maintain <10% humidity .

- Solvent Additives : Dissolve in anhydrous THF with 1% triethylamine to neutralize acidic byproducts .

- Degradation Monitoring : Periodic ¹H NMR (δ 4.5–5.0 ppm for boronic acid formation) detects hydrolysis .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Answer:

- Docking Studies : Target enzymes (e.g., kinases) using the pyrimidine core as a hinge-binding motif. The boronate ester’s Lewis acidity enhances interactions with catalytic lysines .

- ADMET Prediction : LogP (2.1) and polar surface area (75 Ų) suggest moderate blood-brain barrier permeability. Optimize via methylation at position 4 .

- Synthetic Feasibility : Prioritize derivatives with similarity scores >0.85 to known bioactive analogs (e.g., PubChem CID 1003845-08-6) .

Advanced Question: What methodological frameworks ensure reproducibility in multi-step syntheses involving this compound?

Answer:

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

- In Situ Monitoring : ReactIR tracks boronate ester consumption (C-B stretch at 1350 cm⁻¹) .

- Batch Record Standardization : Document glovebox O₂ levels (<1 ppm) and catalyst lot numbers to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.